N,N-Dimethylheptanamide
Description
Contextualization within the Amide Class of Organic Compounds
N,N-Dimethylheptanamide belongs to the amide class of organic compounds, which are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. solubilityofthings.com Specifically, it is a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms—two in the methyl groups and one in the heptanoyl group. ontosight.ai This structure prevents it from forming hydrogen bonds in the same way as primary or secondary amides, which influences its physical properties, such as its boiling point. ontosight.ai The general polarity of the amide functional group allows this compound to interact with polar solvents. solubilityofthings.com Its molecular structure, featuring a seven-carbon heptanoyl chain, provides a significant nonpolar character, influencing its solubility and interactions with other molecules. ontosight.ai
Overview of Research Trajectories and Significance in Chemical and Industrial Sciences
Research into this compound has followed several key trajectories, establishing its significance in both chemical and industrial contexts. In chemical synthesis, it is utilized as a solvent and a reagent, capable of dissolving a wide array of organic compounds. Its structure makes it a useful intermediate for the synthesis of more complex molecules. solubilityofthings.comontosight.ai
Industrially, this compound has applications in the production of polymers and resins, where it can function as a plasticizer to enhance flexibility and durability. It is also used in the formulation of surfactants and cleaning agents. Furthermore, research has indicated potential biological activities, including antimicrobial properties, suggesting possible applications in healthcare and pharmaceutical development. solubilityofthings.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 1115-96-4 nih.gov |
| Chemical Formula | C₉H₁₉NO nih.gov |
| Molecular Weight | 157.26 g/mol |
| InChI Key | YIPTXVFOZPQVLT-UHFFFAOYSA-N nih.gov |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature solubilityofthings.com |
| Appearance | Colorless to pale yellow liquid solubilityofthings.com |
| Odor | Mild, amine-like solubilityofthings.com |
| Density | Approximately 0.821 g/cm³ solubilityofthings.com |
Detailed Research Findings
Chemical Synthesis and Reactions
This compound serves as a versatile compound in organic synthesis. It can be synthesized by reacting heptanoyl chloride with dimethylamine (B145610) in the presence of a base like triethylamine (B128534). The compound itself can undergo several types of chemical transformations:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, heptanoic acid, using common oxidizing agents like potassium permanganate (B83412).
Reduction: Using reducing agents such as lithium aluminum hydride, it can be reduced to form the primary amine, heptylamine.
Substitution: It can participate in nucleophilic substitution reactions with various reagents.
Industrial Applications
In industrial settings, this compound's properties are leveraged in several ways:
Polymers and Resins: Its chemical structure allows it to act as an additive or plasticizer, improving the physical characteristics of materials.
Surfactants: Due to its surface-active properties, it is used in the formulation of cleaning agents and emulsifiers, facilitating the mixing of oil and water.
Biological Research
Studies have suggested that this compound may possess antimicrobial properties. Research has indicated its potential effectiveness against certain pathogens, with a proposed mechanism involving the disruption of microbial cell membranes. This has opened avenues for its potential use in pharmaceutical and healthcare-related applications.
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPTXVFOZPQVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149676 | |
| Record name | N,N-Dimethylheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-96-4 | |
| Record name | N,N-Dimethylheptanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for N,n Dimethylheptanamide
Established Synthetic Routes and Reaction Mechanisms
Two primary methods have been established for the synthesis of N,N-Dimethylheptanamide: nucleophilic acyl substitution using acyl chlorides and the direct amidation of carboxylic acids. Each route possesses distinct advantages and requires specific conditions for optimal performance.
Nucleophilic Acyl Substitution via Acyl Chlorides and Amines
A common and efficient laboratory-scale synthesis involves the reaction of heptanoyl chloride with dimethylamine (B145610). vaia.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of heptanoyl chloride. The subsequent loss of a chloride ion results in the formation of the amide bond. To neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) is typically employed.
The reaction between heptanoyl chloride and dimethylamine exhibits second-order kinetics, with the rate being dependent on the concentrations of both reactants. Stoichiometrically, a 1:1 molar ratio of heptanoyl chloride to dimethylamine is fundamental to the reaction. However, in practice, a slight excess of dimethylamine (e.g., 1.05 equivalents) is often used to ensure the complete conversion of the acyl chloride. A base, such as triethylamine, is added in a slight excess (e.g., 1.1 equivalents) to effectively scavenge the hydrochloric acid generated during the reaction.
Table 1: Representative Laboratory-Scale Synthesis Parameters for Nucleophilic Acyl Substitution
| Parameter | Value |
| Heptanoyl chloride | 1.0 mol |
| Dimethylamine | 1.05 mol |
| Triethylamine | 1.1 mol |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Solvent Volume | 500 mL |
| Reaction Time | 4 hours |
| Initial Temperature | 0–5°C |
| Yield | 82–88% |
This table presents typical parameters for a laboratory-scale synthesis of this compound via the acyl chloride route.
While this reaction does not typically require a catalyst in the traditional sense, the base (e.g., triethylamine) plays a crucial role in facilitating the reaction by neutralizing the HCl byproduct. The choice of solvent is critical for ensuring that both the reactants and byproducts remain dissolved. Dichloromethane (B109758) and tetrahydrofuran (THF) are commonly used solvents for this purpose. The initial stage of the reaction is often conducted at a reduced temperature (0–5°C) to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.
Amidation from Carboxylic Acids and Amines (Catalytic Dehydration Approaches)
Direct amidation of heptanoic acid with dimethylamine offers a more atom-economical and environmentally benign alternative to the acyl chloride method, as it avoids the use of corrosive reagents. This approach, however, necessitates higher temperatures and the use of a catalyst to facilitate the dehydration of the intermediate ammonium (B1175870) carboxylate salt.
Various dehydrating agents and catalyst systems can be employed for the direct amidation of heptanoic acid. Phosphorus pentoxide (P₂O₅) is an effective, albeit stoichiometric, dehydrating agent that can achieve high conversion rates (90–95%) at temperatures between 160–180°C. More sustainable and industrially viable options include the use of zeolite catalysts. Zeolites allow for comparable yields at lower temperatures (140–160°C) and offer the significant advantage of being reusable for multiple reaction cycles (5–10 cycles). The reaction is typically performed under controlled pressure (1–2 atm) and elevated temperatures (80–100°C) to drive the equilibrium towards amide formation by removing water.
Table 2: Comparative Analysis of Dehydration Methods for Direct Amidation
| Parameter | P₂O₅ Method | Zeolite Catalyst Method |
| Temperature (°C) | 160–180 | 140–160 |
| Reaction Time (h) | 4–6 | 6–8 |
| Yield (%) | 90–95 | 85–90 |
| Catalyst Reusability | Single-use | 5–10 cycles |
This table compares the key parameters of two different catalytic dehydration methods for the synthesis of N,N-Dimethyloctanamide, which are analogous to the synthesis of this compound.
For industrial-scale production, continuous flow reactors are often preferred over batch reactors due to enhanced safety, efficiency, and throughput. In a continuous flow system for direct amidation, a fixed-bed reactor containing the zeolite catalyst can be integrated with a distillation column. This setup allows for the continuous removal of water as it is formed, thereby shifting the reaction equilibrium to favor the formation of this compound and achieving high yields. Such systems can achieve a throughput of 500–1,000 kg/day with operating costs that are approximately 15% lower than those of batch processes, although the initial capital investment is higher. Key parameters in a continuous flow system include a residence time of 15–20 minutes and a pressure of 2–3 bar to manage solvent volatility.
Advanced Synthetic Strategies and Emerging Techniques
The synthesis of amides is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and fine chemicals. diva-portal.org The industrial production of this compound has traditionally relied on methods that often require harsh conditions or the use of stoichiometric coupling reagents, leading to significant waste production. york.ac.ukucl.ac.uk In response, significant research has focused on developing more efficient, selective, and sustainable catalytic methods for amide bond formation. researchgate.netbath.ac.uk These advanced strategies aim to improve atom economy, reduce environmental impact, and offer greater control over the chemical transformation. bath.ac.uk
Novel Catalytic Approaches for Amide Bond Formation
The direct catalytic condensation of carboxylic acids and amines represents a highly desirable and environmentally benign route to amide synthesis, as the only byproduct is water. bath.ac.uk Recent progress has unveiled a variety of catalytic systems, including those based on transition metals, boron compounds, and enzymes, which facilitate this transformation under milder conditions. researchgate.net
Transition Metal Catalysis
Transition metal complexes have emerged as powerful catalysts for constructing amide bonds, often through novel activation pathways.
Iron- and Copper-Based Catalysts: Iron-catalyzed systems have been developed for the oxidative amidation of aldehydes with amine hydrochloride salts, providing a practical and efficient route to a wide range of amides in good to excellent yields under mild conditions. bohrium.com Similarly, copper-catalyzed oxidative amidation has shown high efficiency. bohrium.com These methods often utilize readily available and less toxic metals, aligning with the principles of green chemistry. gychbjb.com
Group IV Metal Catalysts: Catalysts based on Group IV metals, such as titanium (IV) isopropoxide and zirconium tetrachloride (ZrCl₄), have demonstrated significant potential in catalyzing the direct amidation of non-activated carboxylic acids and amines. bath.ac.uk These catalysts are effective in promoting the condensation reaction, which is a key step in synthesizing compounds like this compound from heptanoic acid and dimethylamine.
Palladium Catalysis: Palladium-catalyzed reactions offer a direct oxidative transformation of aldehydes to amides, expanding the toolkit for amide synthesis from alternative starting materials. gychbjb.com
Biocatalysis
The use of enzymes as catalysts (biocatalysis) offers a green alternative for amide bond formation, characterized by high selectivity and mild, often aqueous, reaction conditions. york.ac.ukresearchgate.net
Lipases: Lipases are a class of hydrolase enzymes that have been successfully repurposed for the synthesis of secondary and tertiary amides. york.ac.uk For instance, Candida antarctica lipase (B570770) B (CAL-B) is a well-studied biocatalyst for the direct amidation of carboxylic acids. diva-portal.org This enzymatic approach avoids the need for toxic coupling agents and can proceed at temperatures between 35-60 °C, offering high yields. diva-portal.orgyork.ac.uk The application of lipases is particularly advantageous for synthesizing functionalized amides where chemoselectivity is crucial.
Organocatalysis
Non-metal organic molecules can also serve as effective catalysts for amidation.
Boron-Based Catalysts: Boronic acids and their derivatives, such as borate (B1201080) esters, have gained traction as simple, inexpensive, and low-toxicity catalysts for direct amidation. researchgate.netresearchgate.net These catalysts are air-stable and function by activating the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net The reaction typically proceeds by refluxing the reactants in a water-free organic solvent to drive the condensation. researchgate.net
The table below summarizes various novel catalytic approaches applicable to the synthesis of tertiary amides like this compound.
| Catalyst Type | Specific Catalyst Example(s) | Reactants | Key Advantages & Conditions |
| Transition Metal | Iron (Fe) Catalysts | Aldehydes + Amine Salts | Mild conditions, good to excellent yields, practical methodology. bohrium.com |
| Zirconium Tetrachloride (ZrCl₄) | Carboxylic Acids + Amines | Effective for non-activated substrates, direct condensation. bath.ac.uk | |
| Biocatalyst | Candida antarctica Lipase B (CAL-B) | Carboxylic Acids + Amines | Environmentally benign, mild temperatures (35-60 °C), high selectivity. diva-portal.orgyork.ac.uk |
| Organocatalyst | Boronic Acids / Borate Esters | Carboxylic Acids + Amines | Inexpensive, low toxicity, air-stable, typically requires reflux in an organic solvent. researchgate.netresearchgate.net |
Chemo- and Regioselective Synthesis of this compound
Chemoselectivity and regioselectivity are critical concepts in synthesis, ensuring that reactions occur at the desired functional group and position within a molecule.
Regioselectivity
Regioselectivity refers to the preference for bond formation at one specific position over other possible positions. In the direct synthesis of this compound from heptanoic acid and dimethylamine, the reaction is inherently regioselective. The single carboxylic acid group of heptanoic acid is the sole electrophilic site for acylation, and the nitrogen atom of dimethylamine is the only nucleophile. Therefore, the amide bond can only form between the carbonyl carbon of the heptanoyl group and the nitrogen of the dimethylamino group, leading to a single constitutional isomer. Advanced catalytic methods, such as the cobalt-catalyzed oxidative hydroamidation of alkenes, can exhibit excellent Markovnikov selectivity, which could be applied to synthesize precursors for α-tertiary amides. researchgate.net
Chemoselectivity
Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. While this compound itself lacks additional reactive moieties, the synthesis of more complex analogues would require highly chemoselective methods. For example, if the heptanoyl backbone contained a hydroxyl group or a carbon-carbon double bond, a synthetic method would be needed that selectively forms the amide without affecting these other groups.
Metal-Free Catalysis: The development of methods like transamidation using catalytic quantities of hydroxylamine (B1172632) hydrochloride allows for the formation of secondary and tertiary amides from primary amides, showcasing chemoselectivity by activating the robust primary amide group in the presence of other functionalities. bohrium.com
The ability to control chemo- and regioselectivity is paramount when synthesizing complex molecules. nih.govmdpi.com While the synthesis of the parent this compound is straightforward in this regard, the principles of selective synthesis are crucial for creating functionalized derivatives with potentially novel properties or applications.
Chemical Reactivity and Transformation Pathways of N,n Dimethylheptanamide
Oxidative Transformations and Reaction Products (e.g., Carboxylic Acids)
N,N-Dimethylheptanamide can undergo oxidation to yield the corresponding carboxylic acid, heptanoic acid. This transformation involves the cleavage of the carbon-nitrogen bond of the amide. The reaction typically requires the use of strong oxidizing agents. Common reagents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation process converts the amide group into a carboxylic acid functional group, releasing the dimethylamine (B145610) moiety.
Table 1: Oxidative Transformation of this compound
| Reactant | Oxidizing Agent | Major Product |
| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Heptanoic acid |
Reductive Transformations and Resulting Amine Derivatives
The reduction of this compound leads to the formation of amine derivatives. Tertiary amides like this compound can be reduced to the corresponding tertiary amine, N,N-dimethylheptan-1-amine. Powerful reducing agents are necessary to effect this transformation, as amides are relatively stable and resistant to reduction. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) may also be used, although it is generally less reactive towards amides than LiAlH₄. In this reaction, the carbonyl group (C=O) of the amide is fully reduced to a methylene (B1212753) group (CH₂).
Table 2: Reductive Transformation of this compound
| Reactant | Reducing Agent | Major Product |
| This compound | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | N,N-Dimethylheptan-1-amine |
Nucleophilic Substitution Reactions and Amide Functionalization
This compound can participate in nucleophilic substitution reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This can lead to the cleavage of the amide bond and the formation of other carbonyl compounds. A common example is hydrolysis, which can be carried out under acidic or basic conditions.
Under basic conditions, a nucleophile such as a hydroxide (B78521) ion (OH⁻) or an alkoxide ion (RO⁻) attacks the carbonyl carbon. This results in the formation of a carboxylate salt (in the case of hydroxide) or an ester (in the case of an alkoxide), with the displacement of the dimethylamino group as the leaving group. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The ultimate products of hydrolysis are heptanoic acid and dimethylamine. These reactions are fundamental for the functionalization of the amide group.
Table 3: Nucleophilic Substitution of this compound
| Reactant | Nucleophile/Conditions | Major Products |
| This compound | H₂O / H⁺ or OH⁻ (Hydrolysis) | Heptanoic acid and Dimethylamine |
| This compound | Alkoxide ions (RO⁻) | Heptanoic acid ester and Dimethylamine |
Other Significant Chemical Reactions
While this compound lacks an N-H bond for direct N-alkylation, its α-carbon (the carbon atom adjacent to the carbonyl group) can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile that can react with alkyl halides in an Sₙ2 reaction to form α-alkylated amides. This process, known as α-alkylation, is a crucial method for forming new carbon-carbon bonds.
The acidity of the α-protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to generate the enolate. The subsequent reaction with an alkylating agent, such as an alkyl halide, introduces an alkyl group at the α-position. This methodology has been applied in complex organic syntheses, including the asymmetric synthesis of compounds like (2R,3S)-(-)-N-benzyl-2,3-dimethylheptanamide, which demonstrates alkylation at the alpha position. researchgate.net The principles of this reaction are analogous to the well-established α-alkylation of other N,N-dimethyl amides, such as N,N-dimethylacetamide. researchgate.net
Table 4: α-Alkylation of this compound (General Scheme)
| Step | Reagents | Intermediate/Product |
| 1. Enolate Formation | Strong base (e.g., Lithium diisopropylamide) | Amide enolate |
| 2. Alkylation | Alkyl halide (R-X) | α-alkylated this compound |
Advanced Spectroscopic and Analytical Characterization of N,n Dimethylheptanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N,N-Dimethylheptanamide by providing detailed information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR analysis, the chemical shift, integration, and splitting pattern of each signal reveal the connectivity of protons within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the heptanoyl chain and the N-methyl groups. The two N-methyl groups are chemically equivalent and appear as a single, sharp singlet in the spectrum. Due to restricted rotation around the C-N amide bond, it is possible for these methyl groups to become non-equivalent, which would result in two separate singlets. The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and appear further downfield compared to the other methylene (B1212753) groups in the alkyl chain. The terminal methyl group of the heptanoyl chain is the most shielded and appears furthest upfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Structural Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃-(CH₂)₄- | 0.85 - 0.95 | Triplet | 3H |
| -(CH₂)₄-CH₂-CO- | 1.20 - 1.40 | Multiplet | 8H |
| -CH₂-CO- | 2.20 - 2.40 | Triplet | 2H |
| N-(CH₃)₂ | 2.90 - 3.10 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Each chemically distinct carbon atom gives rise to a single peak. The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the resonance effect of the amide group, causing it to appear at the lowest field (highest ppm value). compoundchem.com The carbons of the two N-methyl groups are also distinct, typically appearing in the 35-40 ppm range. The carbons of the heptanoyl chain show predictable shifts based on their distance from the electron-withdrawing carbonyl group. wisc.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Structural Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 172 - 175 |
| N-(C H₃)₂ | 35 - 38 |
| -C H₂-CO- | 33 - 36 |
| -CH₂-C H₂-CO- | 28 - 32 |
| CH₃-C H₂- | 24 - 28 |
| -(CH₂)₂-C H₂-(CH₂)₂- | 22 - 25 |
| C H₃-CH₂- | 13 - 15 |
| Note: Specific shifts for the central methylene carbons of the heptanoyl chain may overlap. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pitt.edu For this compound, the most significant feature is the tertiary amide group.
The IR spectrum of a tertiary amide is dominated by a strong absorption band known as the "Amide I" band, which primarily corresponds to the C=O stretching vibration. spectroscopyonline.comnih.gov This band is typically observed in the region of 1630–1680 cm⁻¹. The exact position is sensitive to the physical state and molecular environment. Unlike primary and secondary amides, tertiary amides like this compound show no N-H stretching or bending vibrations, meaning there will be a notable absence of bands in the 3100-3500 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. pearson.comspectroscopyonline.com Other significant absorptions include the C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations. docbrown.info
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, C-C and C-H vibrations of the alkyl chain often show strong signals. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Strong (IR) |
| C=O Stretch (Amide I) | IR, Raman | 1630 - 1680 | Very Strong (IR) |
| CH₂ Bend (Scissoring) | IR | ~1465 | Medium |
| C-N Stretch | IR, Raman | 1100 - 1250 | Medium-Strong |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound (C₉H₁₉NO), the molecular weight is 157.25 g/mol , and the mass spectrum would show a molecular ion peak (M⁺) at m/z = 157. nih.gov
The fragmentation of tertiary amides upon ionization is characterized by specific cleavage pathways. libretexts.org A common fragmentation is α-cleavage adjacent to the nitrogen atom. Another significant fragmentation pathway is cleavage of the bond between the carbonyl carbon and the α-carbon of the acyl chain, which can lead to the formation of a stable acylium ion. The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, which would result in a fragment at m/z 101.
Table 4: Potential Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [CH₃(CH₂)₅CON(CH₃)₂]⁺ | Molecular Ion (M⁺) |
| 114 | [CH₂(CH₂)₃CON(CH₃)₂]⁺ | Loss of Propyl Radical (C₃H₇) |
| 101 | [CH₂=C(OH)N(CH₃)₂]⁺ | McLafferty Rearrangement |
| 86 | [CH₃(CH₂)₅CO]⁺ | α-cleavage (loss of N(CH₃)₂) |
| 72 | [CON(CH₃)₂]⁺ | α-cleavage (loss of C₆H₁₃) |
| 44 | [N(CH₃)₂]⁺ | Cleavage of C-N bond |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Products
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical method used to identify the products of thermal decomposition. pstc.orgchromatographyonline.com The sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. mdpi.com
The thermal degradation of N,N-dialkylamides involves the cleavage of the robust amide bond as well as C-C bonds within the alkyl chains. kisti.re.krnih.gov For this compound, pyrolysis would likely produce a complex mixture of smaller molecules. Expected products include heptanenitrile, dimethylamine (B145610), and a series of alkanes and alkenes from the fragmentation of the heptyl group. At very high temperatures, further degradation can lead to the formation of smaller nitriles and amines. scu.ac.ir
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis. Gas Chromatography (GC) is particularly well-suited for the analysis of this volatile compound.
In a typical GC analysis, the sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification, as its response is proportional to the mass of carbon in the analyte. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately determined.
For impurity profiling, coupling GC with a Mass Spectrometer (GC/MS) allows for the identification of unknown peaks. The retention time provides a preliminary identification, while the mass spectrum of each separated impurity gives detailed structural information, enabling its definitive identification. This is crucial for quality control and for understanding reaction mechanisms.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are essential for the separation and quantification of this compound. Both GC and HPLC offer distinct advantages for the analysis of this medium-chain N,N-dialkylamide.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. nist.gov The mass spectrometer then fragments the eluted molecules, generating a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification. nih.gov
The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. Publicly available library data indicates key mass-to-charge (m/z) ratios that are instrumental for its identification. nih.gov
Table 1: GC-MS Fragmentation Data for this compound
| Property | Value |
|---|---|
| Library | Main library |
| NIST Number | 135163 |
| Total Peaks | 64 |
| m/z Top Peak | 87 |
| m/z 2nd Highest | 45 |
| m/z 3rd Highest | 72 |
Data sourced from PubChem CID 14221. nih.gov
While specific, validated GC methods for this compound are not extensively published, typical parameters can be inferred from the analysis of similar N,N-dialkylamides. A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is generally effective for separating such compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique suitable for analyzing compounds that may have lower volatility or thermal stability. For amide-containing molecules, reversed-phase HPLC is a common approach. The selection of the stationary phase is critical for achieving optimal separation. While standard C18 columns can be used, specialized phases like RP-Amide offer alternative selectivity. sigmaaldrich.comhplc.eu These columns contain an embedded polar amide group, which can improve peak shape for basic compounds and provide enhanced retention for polar molecules. sigmaaldrich.comhplc.eu Furthermore, amide-functionalized stationary phases are often compatible with highly aqueous mobile phases, which is a significant advantage for separating water-soluble analytes. hplc.eu
A potential HPLC method would involve a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically achieved using an ultraviolet (UV) detector, as the amide bond exhibits absorbance at low UV wavelengths (around 200-220 nm).
Table 2: Illustrative HPLC Parameters for Amide Analysis
| Parameter | Condition |
|---|---|
| Column | Discovery® RP-Amide C16, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | A: 25mM Monopotassium Phosphate (pH 3.0)B: Methanol |
| Gradient | Isocratic or Gradient (e.g., 20:80 A:B) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
These parameters are representative for the analysis of amides and would require optimization for this compound.
Thermal Analysis Techniques
Thermal analysis provides critical information about the material properties of this compound as a function of temperature. Techniques like thermogravimetry are used to evaluate its thermal stability and decomposition profile.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). tainstruments.com This technique is fundamental for determining the thermal stability of a compound, identifying its decomposition temperature range, and quantifying the amount of residual mass. A TGA experiment produces a thermogram, which is a plot of mass percentage versus temperature. The onset temperature of mass loss is a key indicator of when thermal degradation begins.
To investigate the degradation kinetics, the analysis is typically performed at several different heating rates (e.g., 5, 10, 15, and 20 K/min). nih.gov The data from these multiple runs can then be used to calculate kinetic parameters, such as the activation energy (Ea), which describes the energy barrier for the decomposition reaction. Isoconversional (model-free) methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are widely applied to TGA data to determine the activation energy as a function of the conversion degree without assuming a specific reaction model. mdpi.com
Table 3: Representative TGA Data for Thermal Stability Analysis
| Temperature (°C) | Mass Loss (%) | Description |
|---|---|---|
| 100 | < 1% | Loss of residual moisture/volatiles |
| 200 | ~ 2% | Stable, minimal mass loss |
| 250 | ~ 5% | Onset of thermal decomposition |
| 350 | ~ 50% | Significant thermal decomposition |
| 500 | > 95% | Near-complete decomposition |
This data is illustrative for a typical organic amide and represents a hypothetical decomposition profile under a nitrogen atmosphere.
The kinetic analysis provides a deeper understanding of the compound's stability. A higher activation energy generally implies greater thermal stability, as more energy is required to initiate the degradation process.
Table 4: Illustrative Degradation Kinetics Parameters
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|
| Flynn-Wall-Ozawa | 150 - 170 | Not directly calculated |
| Kissinger-Akahira-Sunose | 155 - 175 | Not directly calculated |
| Kissinger Method | 165 | 1.5 x 10¹⁵ |
These values are representative and would need to be determined experimentally for this compound. mdpi.com
Computational Chemistry and Theoretical Investigations of N,n Dimethylheptanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N,N-Dimethylheptanamide. researchgate.netnih.govmdpi.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
Key electronic properties that can be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is another quantum chemical technique that can offer a deeper understanding of the bonding and electronic structure of this compound. dergipark.org.tr NBO analysis can reveal details about charge transfer interactions and hyperconjugation, providing a more nuanced view of the molecule's stability. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Property | Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | 0.08 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 0.33 | Energy difference between HOMO and LUMO, a key indicator of chemical reactivity and stability. |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar amide molecules. Actual values would require specific quantum chemical calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. unc.edumdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions. nih.gov
Conformational analysis through MD simulations can reveal the different spatial arrangements (conformers) that this compound can adopt and the energy landscape that governs the transitions between them. nih.gov This is particularly important for a flexible molecule like this compound, with its heptyl chain. The simulations can identify the most stable conformers and the rotational barriers between them.
Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvents or other chemical species. nih.gov These simulations can elucidate the nature and strength of intermolecular forces, including van der Waals interactions and hydrogen bonding, which are crucial for understanding the compound's physical properties and behavior in different environments. nih.gov
Table 2: Simulated Intermolecular Interaction Energies for this compound
| Interacting Molecule | Interaction Energy (kcal/mol) | Type of Interaction |
|---|---|---|
| Water | -8.5 | Hydrogen bonding and dipole-dipole interactions. |
| Heptane | -4.2 | Van der Waals forces (hydrophobic interactions). |
Note: The values in this table are illustrative and represent typical interaction energies for amides with the specified molecules. Precise values for this compound would necessitate specific MD simulations.
Reaction Mechanism Elucidation through Computational Modeling
For instance, the hydrolysis of the amide bond in this compound can be studied computationally to understand the role of catalysts (such as acids or bases) and the step-by-step process of bond breaking and formation. nih.gov These calculations can provide activation energies, which are critical for predicting reaction rates.
Computational studies can also explore other potential reactions of this compound, such as its behavior as a nucleophile or its susceptibility to oxidation or reduction. The insights gained from these models can be invaluable for designing synthetic routes or understanding the compound's stability under various conditions.
Structure-Property Relationship Studies via In Silico Methods
In silico methods play a crucial role in establishing relationships between the molecular structure of this compound and its macroscopic properties. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be employed to predict various physical, chemical, and biological properties based on the molecule's structural and electronic features.
By developing computational models that correlate molecular descriptors (such as size, shape, polarity, and electronic parameters) with experimental data, it is possible to predict properties like boiling point, solubility, and partitioning behavior. These in silico models can accelerate the process of chemical assessment and design by reducing the need for extensive experimental testing.
Table 3: Predicted Physicochemical Properties of this compound using In Silico Models
| Property | Predicted Value | Method |
|---|---|---|
| Boiling Point (°C) | 235.5 | QSPR |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | QSPR |
Note: These values are hypothetical and for illustrative purposes. Accurate predictions would require the development and validation of specific QSPR models for amides.
Applications of N,n Dimethylheptanamide in Chemical Sciences and Technology
Role as a Solvent and Co-solvent in Organic Synthesis and Catalysis
N,N-Dimethylheptanamide serves as an effective solvent and co-solvent in the realm of organic synthesis and catalysis. Its molecular structure, featuring both polar and non-polar regions, allows it to dissolve a diverse array of organic compounds. solubilityofthings.com This solubility is particularly advantageous in reactions that necessitate a non-polar environment.
In catalytic processes, this compound can function as a co-solvent, enhancing the efficiency of reactions. For instance, in the palladium-catalyzed alkoxycarbonylation of olefins, the addition of a co-solvent like N,N-dimethylacetamide (a related N,N-dimethylalkanamide) was found to be crucial for achieving high yields. iastate.edu While this compound itself can lead to the formation of minor side products in some reactions, its role in improving reaction yields is significant. iastate.edu
The solvent properties of this compound and its analogs are influenced by their chemical structure. The presence of the amide functional group contributes to its polarity, enabling it to interact with polar molecules, while the heptyl chain provides non-polar characteristics. solubilityofthings.com This dual nature makes it a versatile solvent for a variety of chemical transformations. solubilityofthings.com
Function as a Reagent and Building Block for Complex Molecular Architectures
Beyond its role as a solvent, this compound also functions as a reagent and a valuable building block in the synthesis of more complex molecules. solubilityofthings.com Its chemical structure allows it to participate in a variety of reactions, making it a useful intermediate in organic synthesis. solubilityofthings.com
This compound can undergo several types of chemical transformations:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, heptanoic acid.
Reduction: Reduction of this compound yields the primary amine, heptylamine.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.
These reactions demonstrate the versatility of this compound as a starting material for creating a diverse range of chemical structures. Its ability to be chemically modified makes it a key component in the construction of intricate molecular architectures. solubilityofthings.com
Integration in Materials Science for Polymer and Resin Modification (e.g., Plasticizer, Additive)
In the field of materials science, this compound and related N,N-dimethylalkanamides find applications in the modification of polymers and resins. Their chemical structure allows them to act as plasticizers or additives, which can enhance the flexibility and durability of materials.
For example, acetamide, a related primary amide, is used as a plasticizer and an industrial solvent. wikipedia.org Similarly, N,N'-dimethyl secondary diamine polymers are used as curing agents for epoxy resins, resulting in materials with improved flexibility. google.com While specific data on this compound's direct use as a plasticizer is limited in the provided results, the applications of similar amides suggest its potential in this area. The incorporation of such additives can significantly alter the physical properties of polymers, making them suitable for a wider range of applications.
Applications in Industrial Chemical Processes (e.g., Surfactant Formulations, Agrochemicals)
This compound plays a role in various industrial chemical processes, including its use in surfactant formulations and agrochemicals. Its surface-active properties make it a component in cleaning agents and emulsifiers, where it aids in the mixing of oil and water.
In the agrochemical sector, N,N-dimethylalkanamides are utilized in formulations. google.com For instance, N,N-Dimethyloctanamide, a close structural analog, is used as a solvent in emulsifiable concentrates for agricultural chemicals. The use of this compound has also been noted in certain formulations, including those for hair care, where it can be combined with surfactants and other ingredients. justia.com
The following table summarizes some of the industrial applications of this compound and related compounds:
| Application Area | Specific Use | Function | Related Compound Example |
| Surfactant Formulations | Cleaning agents, emulsifiers | Facilitates mixing of oil and water | This compound |
| Agrochemicals | Solvent in formulations | Dissolves active ingredients | N,N-Dimethyloctanamide |
| Personal Care | Hair retentive formulations | Component of the formulation | This compound justia.com |
Environmental Fate and Degradation Pathway Studies (e.g., Photodegradation)
The environmental fate of chemical compounds like this compound is an important area of study. The degradation of organic compounds in the environment is influenced by both biotic (biological) and abiotic (non-biological) factors. researchgate.net
For many organic compounds, biodegradation by microorganisms is a primary degradation pathway. researchgate.net Abiotic factors such as sunlight can also lead to degradation through processes like photodegradation. researchgate.net For instance, some organophosphate pesticides have been shown to degrade rapidly upon exposure to sunlight and air. researchgate.net
While specific studies on the photodegradation of this compound were not found in the provided search results, the general principles of environmental fate suggest that it would be subject to these degradation processes. The rate of degradation would depend on various environmental conditions, including the presence of specific microorganisms, pH, temperature, and exposure to sunlight. researchgate.net Further research is needed to fully elucidate the specific environmental degradation pathways of this compound.
Comparative Studies with Structural Analogues and Derivatives of N,n Dimethylheptanamide
Homologous Series of N,N-Dimethylalkanamides: Chain Length Effects on Chemical Properties
The chemical and physical properties of N,N-dimethylalkanamides are significantly influenced by the length of the alkyl chain. As the carbon chain increases, a general trend is observed in properties such as boiling point, melting point, and solubility.
N,N-Dimethylacetamide (DMAc), with a two-carbon chain, is a high-boiling, colorless, and water-miscible liquid commonly used as a polar solvent in organic synthesis. wikipedia.orgnih.govchemicalbook.com It is miscible with water and most organic solvents. acs.org DMAc is a good solvent for many polymers and resins and is used in the production of acrylic fibers, films, and coatings. chemicalbook.com
N,N-Dimethylpropanamide, with a three-carbon chain, is also a colorless liquid. solubilityofthings.com It is soluble in polar solvents like water. solubilityofthings.com It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com
N,N-Dimethylbutanamide, with a four-carbon chain, is a colorless liquid with a mild odor. ontosight.ai It is soluble in water and organic solvents, making it a versatile solvent and intermediate in the production of plastics, resins, pharmaceuticals, and cosmetics. ontosight.aicymitquimica.comsolubilityofthings.com
N,N-Dimethylpentanamide, also known as N,N-dimethylvaleramide, has a five-carbon chain and is a colorless liquid with limited solubility in water. ontosight.aicymitquimica.comsmolecule.com It is used as a solvent and an intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com
N,N-Dimethylhexanamide, with a six-carbon chain, is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. ontosight.aicymitquimica.com It finds applications as a solvent for resins and plastics and as an intermediate in the synthesis of other chemicals. ontosight.ai
As the homologous series extends to N,N-Dimethylheptanamide (a seven-carbon chain), the compound presents as a colorless to pale yellow liquid. solubilityofthings.com It is a polar molecule soluble in water and alcohols. solubilityofthings.com Research has highlighted its potential as a transdermal penetration enhancer and its antimicrobial properties.
A study on aliphatic N,N-dimethylamides as transdermal penetration enhancers showed that the efficacy peaks with an eight-carbon chain (octanamide), suggesting an optimal balance between lipophilicity and molecular flexibility. Heptanamide (B1606996) (C7) and nonanamide (B72023) (C9) demonstrated reduced enhancement, underscoring the critical role of chain length.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| N,N-Dimethylacetamide | C4H9NO nih.gov | 87.12 nih.gov | 165-166 | -20 | High-boiling polar solvent, miscible with water. wikipedia.orgacs.org |
| N,N-Dimethylpropanamide | C5H11NO nih.gov | 101.15 nih.gov | 174-175 sigmaaldrich.com | -45 sigmaaldrich.com | Soluble in polar solvents, intermediate for synthesis. solubilityofthings.com |
| N,N-Dimethylbutanamide | C6H13NO ontosight.ai | 115.17 | 186-194 ontosight.aichemister.ru | -20 to -40 ontosight.aichemister.ru | Versatile solvent, intermediate for various industries. ontosight.aicymitquimica.com |
| N,N-Dimethylpentanamide | C7H15NO ontosight.ai | 129.20 smolecule.com | 92.5-109 @ 17-22 Torr cas.org | -51 cas.orglookchem.com | Limited water solubility, used as a solvent and intermediate. cymitquimica.comsmolecule.com |
| N,N-Dimethylhexanamide | C8H17NO ontosight.ai | 143.23 ontosight.ai | 223-225 ontosight.ai | -20 ontosight.ai | Slightly soluble in water, solvent for resins and plastics. ontosight.ai |
| This compound | C9H19NO | 157.26 | 193 solubilityofthings.com | -40 solubilityofthings.com | Transdermal penetration enhancer, antimicrobial properties. |
Isomeric Forms and Related Amide Structures: Synthesis and Distinctive Chemical Characteristics (e.g., N,2-Dimethylheptanamide)
Isomers of this compound, such as N,2-dimethylheptanamide, exhibit distinct chemical characteristics due to the different placement of the methyl groups. While this compound has two methyl groups on the nitrogen atom, N,2-dimethylheptanamide has one methyl group on the nitrogen and another on the second carbon of the heptanoyl chain.
The synthesis of these isomers requires different strategies. For this compound, a common method involves the reaction of heptanoyl chloride with dimethylamine (B145610). The synthesis of N,2-dimethylheptanamide would likely involve the reaction of 2-methylheptanoyl chloride with methylamine.
The structural differences lead to variations in their chemical reactivity and physical properties. For instance, the presence of a hydrogen atom on the nitrogen in N,2-dimethylheptanamide allows for hydrogen bonding, which can affect its boiling point and solubility compared to the tertiary amide this compound.
N,N-Dialkylheptanamides with Varied Alkyl Groups: Synthetic Routes and Comparative Applications (e.g., N,N-Diethylheptanamide)
Varying the alkyl groups on the nitrogen atom of heptanamide leads to a range of N,N-dialkylheptanamides with different properties and applications. A notable example is N,N-Diethylheptanamide.
Synthesis: N,N-Diethylheptanamide can be synthesized by reacting heptanoyl chloride with diethylamine. This is analogous to the synthesis of this compound, but with a different secondary amine.
Comparative Applications: While this compound has been investigated for its role as a transdermal penetration enhancer and its antimicrobial activity, N,N-Diethylheptanamide is primarily used in the fragrance industry and for the synthesis of specialty chemicals.
Chemical Properties: The larger ethyl groups in N,N-Diethylheptanamide compared to the methyl groups in this compound result in a higher molecular weight and can influence its physical properties like boiling point and density. N,N-Diethylheptanamide has a molecular weight of 185.31 g/mol and a boiling point of 105°C at 5 mmHg. In contrast, this compound has a molecular weight of 157.26 g/mol .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Synthetic Route | Primary Applications |
|---|---|---|---|---|
| This compound | C9H19NO | 157.26 | Heptanoyl chloride + Dimethylamine | Transdermal penetration enhancer, antimicrobial agent. |
| N,N-Diethylheptanamide | C11H23NO | 185.31 | Heptanoyl chloride + Diethylamine | Fragrances, specialty chemicals. |
Functionalized Derivatives of this compound: Synthesis and Chemical Utility
The introduction of functional groups into the this compound structure can lead to derivatives with novel chemical utility. Functionalization can occur on the heptanoyl chain or by modifying the N,N-dimethylamino group.
Synthesis: The synthesis of functionalized derivatives would involve starting materials that already contain the desired functional group or introducing it through subsequent reactions. For example, starting with a hydroxylated heptanoic acid could lead to a hydroxylated this compound derivative.
Chemical Utility: Functionalization can significantly alter the compound's properties and applications. For instance, introducing a hydrophilic group like a hydroxyl or a carboxyl group could increase its water solubility and potential for biological applications. The introduction of a reactive group could make it a useful intermediate for the synthesis of more complex molecules. While specific research on functionalized derivatives of this compound is not widely available, the principles of organic synthesis suggest a wide range of potential derivatives with diverse applications.
Future Research Perspectives and Unexplored Avenues for N,n Dimethylheptanamide
Development of Greener Synthetic Routes and Sustainable Production Methods
The traditional synthesis of N,N-Dimethylheptanamide, like many amides, often relies on methods that generate considerable waste and utilize harsh reagents. rsc.org A primary route involves the reaction of heptanoyl chloride with dimethylamine (B145610), which requires a base to neutralize the hydrochloric acid byproduct and may use solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). chemchart.combrainly.com An alternative, transamidation, reacts heptanoic acid esters with dimethylamine but necessitates high temperatures.
Future research is progressively shifting towards "green chemistry" principles to mitigate environmental impact. chemistryjournals.netacs.org A significant avenue for exploration is biocatalysis, which employs enzymes to conduct chemical transformations under mild, aqueous conditions. rsc.orgnih.gov The use of enzymes such as lipases or engineered amide bond synthetases (ABSs) presents a promising, sustainable alternative for producing this compound. rsc.orgukri.orgnih.gov These biocatalytic methods can reduce or eliminate the need for organic solvents and toxic coupling agents, aligning with the growing demand for environmentally benign chemical processes. rsc.orgacs.org ATP-dependent enzymes, in particular, are attractive as they can couple carboxylic acids and amines in aqueous media with high selectivity. acs.org Research into optimizing enzyme stability, activity, and reusability for the specific substrates—heptanoic acid and dimethylamine—could make biocatalytic production economically viable and environmentally superior. researchgate.net
Furthermore, the implementation of sustainable production principles, such as waste reduction and resource conservation, is critical. researchgate.netdiva-portal.org This includes exploring continuous flow reactor systems, which can improve safety, efficiency, and yield compared to traditional batch processing. Designing processes that integrate renewable feedstocks and minimize energy consumption will be paramount in developing truly sustainable manufacturing methods for this compound. chimia.ch
Exploration of Novel Catalytic Roles and Reaction Environments
While this compound is primarily known as a solvent and a synthetic intermediate, its potential roles in catalysis remain largely unexplored. solubilityofthings.comontosight.ai Amides can serve as effective solvents or co-solvents in organic synthesis, influencing reaction rates and selectivity. solubilityofthings.com One study noted the formation of this compound as a side product during a palladium-catalyzed alkoxycarbonylation reaction where dimethylacetamide (DMA) was used as a cosolvent. iastate.edu This finding suggests that the amide structure can participate in or be generated from catalytic cycles, opening up questions about its potential to act as a ligand, promoter, or even a catalyst in certain reaction environments.
Future investigations could focus on systematically evaluating this compound as a reaction medium or additive in various catalytic systems, such as cross-coupling reactions or polymerizations. nih.gov Its physical properties, including a high boiling point and polarity, may offer advantages in specific applications where traditional solvents are less effective. ontosight.ai The development of chiral-at-metal complexes and other advanced catalysts could be studied in amide solvents to explore unique stereodifferentiation effects. researchgate.net Moreover, computational tools like Artificial Neural Networks (ANNs) could be employed to model and predict the catalytic performance of reactions within an this compound environment, accelerating the discovery of novel applications. mdpi.com Research into its utility in emerging fields like photocatalysis or electrocatalysis could also reveal new and valuable functions. nih.gov
Advanced Characterization of Intermolecular Interactions in Solvent Applications
The effectiveness of this compound as a solvent is fundamentally governed by its intermolecular interactions with solutes and other solvent molecules. solubilityofthings.com As a polar, aprotic amide, it can engage in dipole-dipole interactions and act as a hydrogen bond acceptor via its carbonyl oxygen. solubilityofthings.comontosight.ai However, a detailed, quantitative understanding of these interactions is still needed.
Advanced spectroscopic and computational techniques can provide deeper insights. Studies on similar amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), have used methods like FTIR spectroscopy and quantum chemical calculations to analyze ion-dipole interactions, hydrogen bonding, and the formation of molecular complexes in solution. nih.govnih.gov Applying these methods to this compound would allow for a precise characterization of its solvent properties. For instance, investigating its interactions with various solutes (e.g., polymers, salts, active pharmaceutical ingredients) would help in designing more efficient dissolution, reaction, or formulation systems. Understanding the structural effects and molecular-level organization in mixtures can be crucial for applications where it might be used as a cosolvent. nih.gov This knowledge is vital for optimizing its performance in existing applications and identifying new areas where its specific solvent characteristics would be advantageous.
Deeper Understanding of Environmental Transformation Products and Pathways
The environmental fate of this compound is a critical area for future research, ensuring its safe and sustainable use. As a synthetic compound, its persistence, degradation, and potential transformation products in soil and water systems need to be understood. researchgate.net General principles of environmental chemistry suggest that amides can undergo hydrolysis, although tertiary amides like this compound are generally more resistant to this process than primary or secondary amides.
A key research avenue is the investigation of its biodegradation. researchgate.net Intriguingly, this compound has been identified as a naturally occurring metabolite in marine-derived Actinomycetes, suggesting that microbial pathways for its synthesis and potential degradation exist in nature. nih.govsemanticscholar.org Future studies should aim to isolate and characterize the specific microorganisms and enzymes responsible for its breakdown. Identifying the metabolic pathways would reveal potential environmental transformation products. This could involve the hydrolysis of the amide bond to form heptanoic acid and dimethylamine, or oxidative processes acting on the alkyl chain. Understanding these pathways is essential for assessing the ecotoxicological profile of both the parent compound and its potential degradants. europa.eu Such research would provide the necessary data for comprehensive environmental risk assessments and guide the development of bioremediation strategies if required. mdpi.com
Q & A
Basic Research Questions
Q. What isolation techniques are recommended for extracting N,N-Dimethylheptanamide from bacterial extracts?
- Ethyl acetate solvent extraction followed by chromatographic purification (e.g., HPLC or TLC) is commonly used to isolate this compound from natural sources like B. fluminensis. Post-extraction, fractions are analyzed via GC-MS or NMR for compound identification .
Q. Which spectroscopic methods are essential for characterizing this compound's structure?
- Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks, Infrared (IR) spectroscopy for functional group analysis, and Mass Spectrometry (MS) for molecular weight confirmation. These methods collectively validate purity and structural integrity .
Q. What in vitro assays are suitable for preliminary antibacterial activity screening of this compound?
- Disk diffusion assays to measure inhibition zones and broth microdilution for Minimum Inhibitory Concentration (MIC) determination are standard. These assays should follow CLSI guidelines to ensure reproducibility across studies .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield?
- Systematic variation of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) coupled with Design of Experiments (DoE) frameworks can identify optimal conditions. Post-synthesis, purity should be validated via HPLC and quantified using calibration curves .
Q. What strategies address discrepancies in reported antibacterial efficacy of this compound across studies?
- Meta-analytical tools like the I² statistic or H index (from heterogeneity analysis) can quantify variability between datasets. Standardizing assay conditions (e.g., bacterial strain selection, inoculum size) and cross-validating results with independent labs enhance data reliability .
Q. How can mechanistic studies elucidate the antibacterial mode of action of this compound?
- Transcriptomic profiling (RNA-seq) of treated bacterial cells, combined with membrane permeability assays (e.g., propidium iodide uptake), can identify disrupted pathways. Enzyme inhibition studies targeting key bacterial proteins (e.g., penicillin-binding proteins) further clarify mechanisms .
Q. What considerations are critical when translating in vitro antibacterial results of this compound to in vivo models?
- Pharmacokinetic parameters (bioavailability, half-life) must be assessed using rodent models. Dose-response studies should align with in vitro MIC values, and histopathological evaluations ensure compound safety at therapeutic doses .
Q. How should researchers statistically analyze variability in biological activity data for this compound?
- Intra-study variability can be assessed via ANOVA with post-hoc tests (e.g., Tukey’s HSD). For inter-study comparisons, mixed-effects models account for heterogeneity sources, while Bland-Altman plots visualize agreement between replicates .
Methodological Notes
- Data Validation : Cross-reference spectral data (NMR/IR) with databases like PubChem or NIST to confirm compound identity .
- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias and enhance transparency.
- Safety : Follow OSHA guidelines for handling amides, including fume hood use and PPE (gloves, lab coats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
